Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate
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Overview
Description
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the pyrrolopyrazine scaffold . This method typically requires specific reaction conditions, such as the use of a suitable solvent and controlled temperature.
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
For example, oxidation of the benzylic position can lead to the formation of benzyl alcohol or benzaldehyde, depending on the reaction conditions . Substitution reactions at the benzylic position can occur via SN1 or SN2 mechanisms, depending on the nature of the substituent and the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives, including Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . These compounds are also being investigated for their kinase inhibitory activities, making them valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar compounds to Benzyl 2,3-dimethyl-1,4-dioxooctahydropyrrolo(1,2-a)pyrazin-3-ylcarbamate include other pyrrolopyrazine derivatives, such as ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-7-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
53941-83-6 |
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Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
benzyl N-(2,3-dimethyl-1,4-dioxo-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C17H21N3O4/c1-17(18-16(23)24-11-12-7-4-3-5-8-12)15(22)20-10-6-9-13(20)14(21)19(17)2/h3-5,7-8,13H,6,9-11H2,1-2H3,(H,18,23) |
InChI Key |
JVFZVOWNXZDZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N2CCCC2C(=O)N1C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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